molecular formula C24H19F2NO4S B2466496 6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one CAS No. 866810-27-7

6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one

Cat. No. B2466496
CAS RN: 866810-27-7
M. Wt: 455.48
InChI Key: RWFIXIBQXRQLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one is a chemical compound that belongs to the class of quinoline sulfonamide derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Scientific Research Applications

  • Antibacterial Applications : A compound structurally similar to 6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one, namely 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, has been identified as a broad antibacterial agent active in experimental infections (Goueffon, Montay, Roquet, & Pesson, 1981).

  • Fluorescent Probe Applications : Another research identified the use of a quinoline derivative as a fluorescent probe for detecting 1,4-dithiothreitol (DTT) with high sensitivity and selectivity (Sun, Xia, Huang, Gu, & Wang, 2018).

  • Chemical Synthesis and Molecular Structures : The synthesis and molecular structure of a similar compound, a potent broad-spectrum antibacterial isothiazoloquinolone, has been reported, which is effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).

  • Herbicidal Activities : A study on triazolinone derivatives, which include quinoline structures, showed potential herbicidal activities, suggesting a possible application in agriculture (Luo, Jiang, Wang, Chen, & Yang, 2008).

  • Inhibition of Tubulin Polymerization : Methoxy-substituted 3-formyl-2-phenylindoles, closely related to the target compound, have been studied for their ability to inhibit tubulin polymerization, indicating potential in cancer therapy (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

properties

IUPAC Name

6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4S/c1-2-31-19-9-12-22-21(13-19)24(28)23(32(29,30)20-10-7-18(26)8-11-20)15-27(22)14-16-3-5-17(25)6-4-16/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFIXIBQXRQLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one

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